molecular formula C26H24N4O4 B11668449 3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11668449
M. Wt: 456.5 g/mol
InChI Key: XOMHHRGVKXSXQG-MZJWZYIUSA-N
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Description

3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring, a hydrazide group, and an acenaphthylene moiety, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the acenaphthylene and trimethoxyphenyl groups via condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.

    Condensation: It can undergo condensation reactions to form larger molecules, particularly in the presence of aldehydes or ketones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound with possible therapeutic effects.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound’s unique structural features make it useful in developing new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as inhibiting specific enzymes in cancer cells or modulating inflammatory responses.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of structural elements. Similar compounds include:

    3-(1,2-Dihydro-5-acenaphthylenyl)morpholine: Known for its distinct morpholine ring.

    3-(1,2-Dihydro-1-acenaphthylenyl)dihydro-2,5-furandione: Features a furan ring and different functional groups.

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making each unique in its applications and properties.

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H24N4O4/c1-32-17-11-23(33-2)20(24(12-17)34-3)14-27-30-26(31)22-13-21(28-29-22)18-10-9-16-8-7-15-5-4-6-19(18)25(15)16/h4-6,9-14H,7-8H2,1-3H3,(H,28,29)(H,30,31)/b27-14+

InChI Key

XOMHHRGVKXSXQG-MZJWZYIUSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5)OC

Origin of Product

United States

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